molecular formula C8H14F3NO3 B3221825 (2-Trifluoromethoxy-ethyl)-carbamic acid tert-butyl ester CAS No. 1208079-34-8

(2-Trifluoromethoxy-ethyl)-carbamic acid tert-butyl ester

Cat. No.: B3221825
CAS No.: 1208079-34-8
M. Wt: 229.20 g/mol
InChI Key: OSJYAZXNSDUIBT-UHFFFAOYSA-N
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Description

(2-Trifluoromethoxy-ethyl)-carbamic acid tert-butyl ester is a chemical compound that belongs to the class of carbamates. Carbamates are widely used in organic synthesis, particularly as protecting groups for amines. This compound is characterized by the presence of a trifluoromethoxy group, which imparts unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Trifluoromethoxy-ethyl)-carbamic acid tert-butyl ester typically involves the reaction of 2-trifluoromethoxyethanol with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction proceeds under mild conditions, usually at room temperature, to yield the desired ester.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and improved yields. The use of automated systems also minimizes human error and enhances safety.

Chemical Reactions Analysis

Types of Reactions

(2-Trifluoromethoxy-ethyl)-carbamic acid tert-butyl ester undergoes various chemical reactions, including:

    Oxidation: The trifluoromethoxy group can be oxidized to form trifluoromethyl sulfoxides or sulfones.

    Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The ester can undergo nucleophilic substitution reactions, where the tert-butyl group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride is a widely used reducing agent.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Trifluoromethyl sulfoxides or sulfones.

    Reduction: 2-Trifluoromethoxyethanol.

    Substitution: Various substituted carbamates depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, (2-Trifluoromethoxy-ethyl)-carbamic acid tert-butyl ester is used as a protecting group for amines. This allows for selective reactions to occur on other functional groups without interference from the amine group.

Biology

In biological research, this compound is used in the synthesis of bioactive molecules. The trifluoromethoxy group enhances the lipophilicity and metabolic stability of these molecules, making them more effective in biological systems.

Medicine

In medicine, derivatives of this compound are explored for their potential as pharmaceutical agents. The trifluoromethoxy group can improve the pharmacokinetic properties of drugs, such as their absorption, distribution, metabolism, and excretion.

Industry

In the industrial sector, this compound is used in the production of agrochemicals and polymers. Its unique chemical properties make it valuable in the synthesis of high-performance materials.

Mechanism of Action

The mechanism of action of (2-Trifluoromethoxy-ethyl)-carbamic acid tert-butyl ester involves its interaction with specific molecular targets. The trifluoromethoxy group can form strong hydrogen bonds and electrostatic interactions with proteins and enzymes, modulating their activity. This can lead to various biological effects, depending on the target and the context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • (2-Trifluoromethoxy-ethyl)-carbamic acid methyl ester
  • (2-Trifluoromethoxy-ethyl)-carbamic acid ethyl ester
  • (2-Trifluoromethoxy-ethyl)-carbamic acid isopropyl ester

Uniqueness

Compared to similar compounds, (2-Trifluoromethoxy-ethyl)-carbamic acid tert-butyl ester offers enhanced stability and reactivity due to the presence of the tert-butyl group. This makes it particularly useful in synthetic applications where stability under various conditions is required.

Properties

IUPAC Name

tert-butyl N-[2-(trifluoromethoxy)ethyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14F3NO3/c1-7(2,3)15-6(13)12-4-5-14-8(9,10)11/h4-5H2,1-3H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSJYAZXNSDUIBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCOC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14F3NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701201561
Record name 1,1-Dimethylethyl N-[2-(trifluoromethoxy)ethyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701201561
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1208079-34-8
Record name 1,1-Dimethylethyl N-[2-(trifluoromethoxy)ethyl]carbamate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1208079-34-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,1-Dimethylethyl N-[2-(trifluoromethoxy)ethyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701201561
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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